molecular formula C16H17NO3 B13846753 Ethyl 4-(4-methoxyanilino)benzoate CAS No. 458550-53-3

Ethyl 4-(4-methoxyanilino)benzoate

Cat. No.: B13846753
CAS No.: 458550-53-3
M. Wt: 271.31 g/mol
InChI Key: VSMMFUXCZNPXMA-UHFFFAOYSA-N
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Description

Ethyl 4-(4-methoxyanilino)benzoate is an organic compound with the molecular formula C16H17NO3 It is a derivative of benzoic acid and is characterized by the presence of an ethyl ester group and a methoxyaniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-methoxyanilino)benzoate typically involves the esterification of 4-methoxyaniline with ethyl 4-aminobenzoate. The reaction is carried out under mild conditions using a suitable catalyst. One common method involves the use of a solid acid catalyst, such as modified clay, to improve the conversion rate and yield . The reaction is performed in a reaction vessel equipped with a water separator, reflux condenser, and thermometer. The mixture is heated to reflux, and water is separated to drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through a continuous-flow synthesis process. This method optimizes reaction time and sequences, resulting in high conversion and selectivity . The process involves the reduction and esterification of p-nitrobenzoic acid in a single step, using a continuous flow system with a Pd/C catalyst .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-methoxyanilino)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of the nitro group to an amino group is a common reaction.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives, such as ethyl 4-aminobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Comparison with Similar Compounds

Ethyl 4-(4-methoxyanilino)benzoate can be compared to other similar compounds, such as:

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyaniline group enhances its solubility and reactivity compared to other benzoate derivatives .

Conclusion

This compound is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique chemical structure and properties make it a valuable reagent and precursor in scientific research and industrial applications.

Properties

CAS No.

458550-53-3

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

ethyl 4-(4-methoxyanilino)benzoate

InChI

InChI=1S/C16H17NO3/c1-3-20-16(18)12-4-6-13(7-5-12)17-14-8-10-15(19-2)11-9-14/h4-11,17H,3H2,1-2H3

InChI Key

VSMMFUXCZNPXMA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=CC=C(C=C2)OC

Origin of Product

United States

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